molecular formula C25H30O3 B14631584 undec-10-enyl 4-benzoylbenzoate CAS No. 55906-02-0

undec-10-enyl 4-benzoylbenzoate

Cat. No.: B14631584
CAS No.: 55906-02-0
M. Wt: 378.5 g/mol
InChI Key: LRXDLMRQNQISDD-UHFFFAOYSA-N
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Description

Undec-10-enyl 4-benzoylbenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of an undec-10-enyl group attached to a 4-benzoylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undec-10-enyl 4-benzoylbenzoate typically involves the esterification of undec-10-enol with 4-benzoylbenzoic acid. One common method involves the reaction of undec-10-enol with 4-benzoylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Undec-10-enyl 4-benzoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the undec-10-enyl group can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group in the benzoylbenzoate moiety can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (Et3N).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Undec-10-enyl 4-benzoylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of undec-10-enyl 4-benzoylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The undec-10-enyl group can interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Undec-10-enyl undec-10-enoate: Similar in structure but lacks the benzoylbenzoate moiety.

    4-Benzoylbenzoic acid esters: Similar in structure but with different alkyl groups.

Uniqueness

Undec-10-enyl 4-benzoylbenzoate is unique due to the presence of both the undec-10-enyl group and the 4-benzoylbenzoate moiety. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

55906-02-0

Molecular Formula

C25H30O3

Molecular Weight

378.5 g/mol

IUPAC Name

undec-10-enyl 4-benzoylbenzoate

InChI

InChI=1S/C25H30O3/c1-2-3-4-5-6-7-8-9-13-20-28-25(27)23-18-16-22(17-19-23)24(26)21-14-11-10-12-15-21/h2,10-12,14-19H,1,3-9,13,20H2

InChI Key

LRXDLMRQNQISDD-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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